

A Technical Guide to the Physical Properties of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorophenyl acetate

Cat. No.: B016316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **2-chlorophenyl acetate**. Due to the limited availability of specific experimental data for **2-chlorophenyl acetate** in publicly accessible literature, this guide also includes data for the closely related compound, 2-chlorophenylacetic acid, for comparative reference. Furthermore, detailed, generalized experimental protocols for determining key physical properties of organic compounds are provided to aid in laboratory characterization.

Physicochemical Properties of 2-Chlorophenyl Acetate

2-Chlorophenyl acetate is an organic compound with the chemical formula $C_8H_7ClO_2$. Its structure consists of a phenyl ring substituted with a chlorine atom at the ortho position, with an acetate group attached to the phenolic oxygen.

Molecular Structure:

Identifier Information:

Property	Value
IUPAC Name	(2-chlorophenyl) acetate
CAS Number	4525-75-1
Molecular Formula	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol [1]
InChI	InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
InChIKey	CJPVPOYTTALCNX-UHFFFAOYSA-N
Canonical SMILES	CC(=O)OC1=CC=CC=C1Cl

Physical Properties:

Specific quantitative data for the physical properties of **2-chlorophenyl acetate**, such as density, boiling point, and melting point, are not readily available in the reviewed literature. However, qualitative solubility information has been reported.

Solubility: **2-Chlorophenyl acetate** is described as being moderately soluble in water and highly soluble in common organic solvents such as ethanol, acetone, and ether.[\[2\]](#) The presence of the polar acetyl group allows for some interaction with water, while the larger, nonpolar chlorophenyl structure leads to greater solubility in organic solvents.[\[2\]](#)

Physical Properties of 2-Chlorophenylacetic Acid (for Reference)

For the purpose of providing a comparative context, the physical properties of the related compound, 2-chlorophenylacetic acid, are presented below. It is crucial to note that 2-chlorophenylacetic acid is a different chemical compound from **2-chlorophenyl acetate** and will exhibit distinct physical and chemical properties.

Property	Value	Reference
Appearance	White to light yellow crystalline solid	
Molecular Weight	170.59 g/mol	[3]
Melting Point	92-97 °C	[4]
Boiling Point	294.1 °C at 760 mmHg	[4]
Density	1.324 g/cm ³	[4]
Refractive Index	1.5660 (estimate)	[4]
Solubility	Sparingly soluble in water; readily dissolves in organic solvents like ethanol, methanol, and acetone.	

Experimental Protocols for Determination of Physical Properties

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like **2-chlorophenyl acetate**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically having a sharp melting point range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered sample is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.
- Observation: A second, more careful determination is made with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Determination of Boiling Point

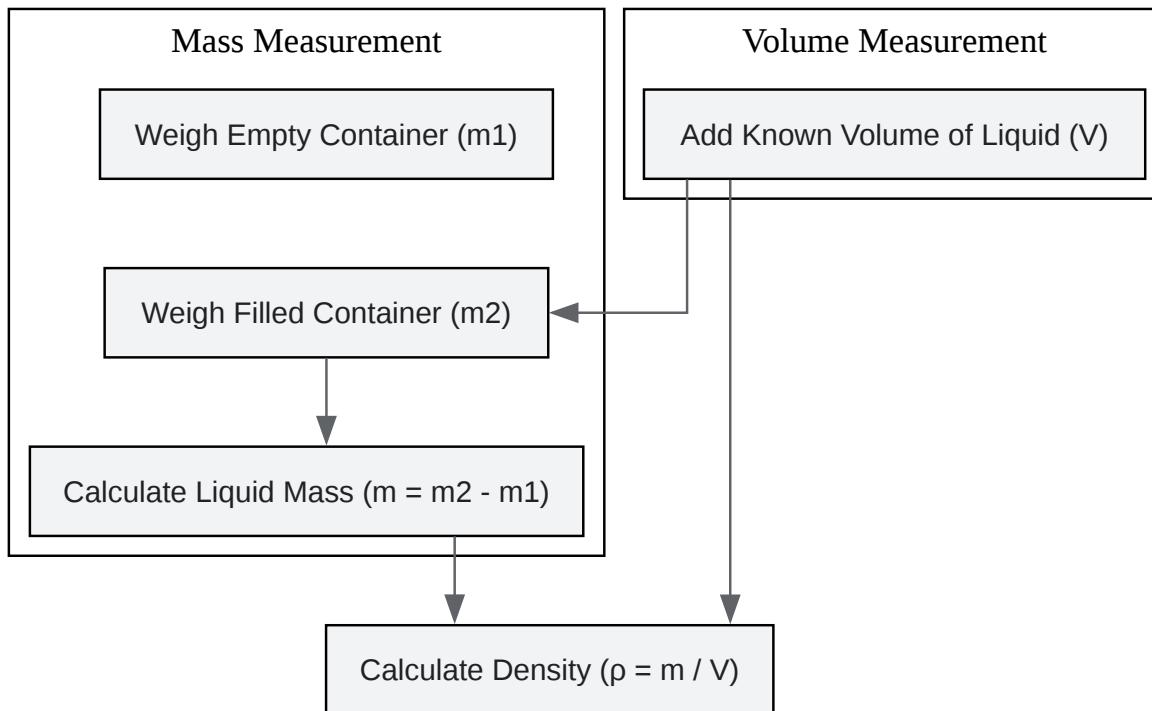
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a solid compound, this would be determined after melting.

Methodology: Micro-Boiling Point Determination

- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
- Heating: The apparatus is heated in a suitable bath (e.g., an oil bath or a heating block).
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
- Data Recording: The liquid will begin to be drawn into the capillary tube as it cools. The temperature at which the liquid just begins to enter the capillary tube is recorded as the

boiling point.

[Click to download full resolution via product page](#)


Workflow for Micro-Boiling Point Determination

Determination of Density

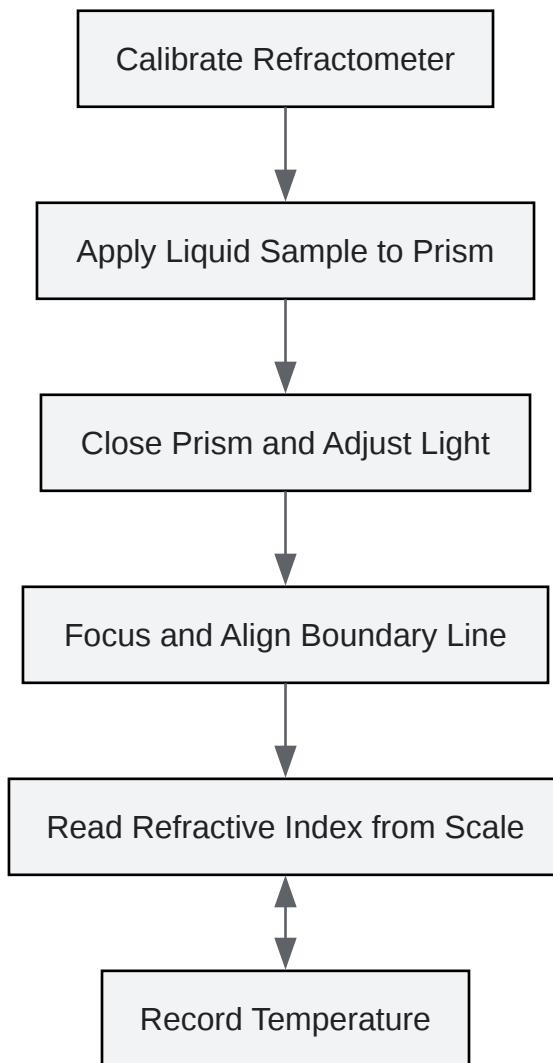
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology: Using a Pycnometer or Graduated Cylinder

- **Weighing the Empty Container:** The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
- **Adding the Liquid:** A known volume of the liquid (melted solid) is added to the container.
- **Weighing the Filled Container:** The mass of the container with the liquid is measured.
- **Calculating the Mass of the Liquid:** The mass of the empty container is subtracted from the mass of the filled container.
- **Calculating the Density:** The mass of the liquid is divided by its volume.

[Click to download full resolution via product page](#)

Workflow for Density Determination of a Liquid


Determination of Refractive Index

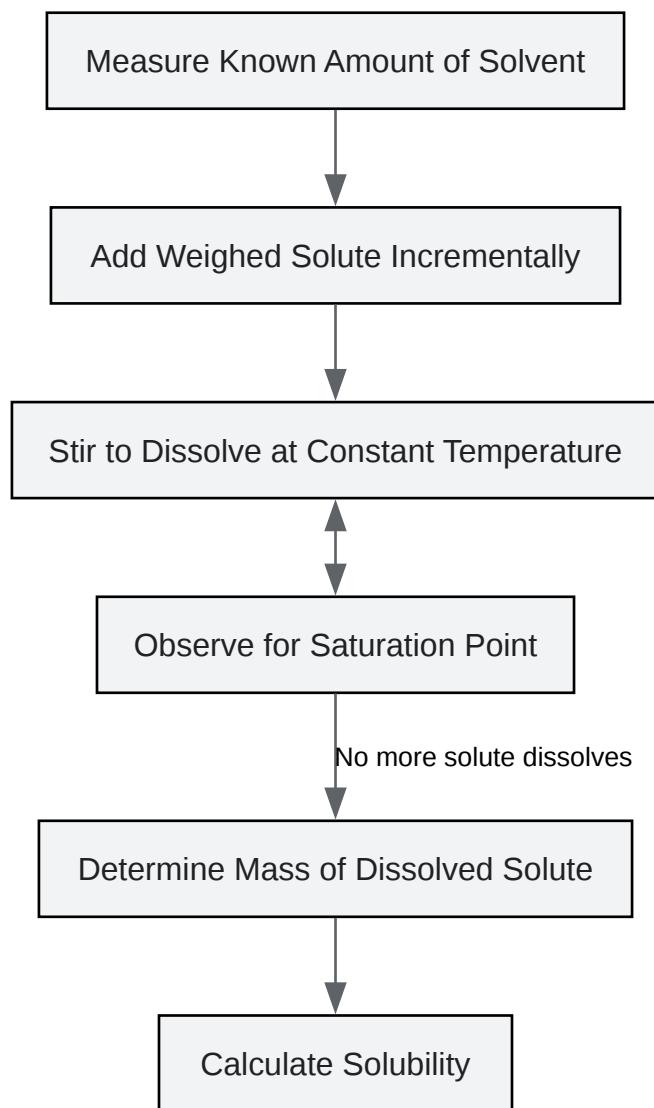
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology: Using a Refractometer

- Calibration: The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the user looks through the eyepiece. The light source is adjusted to illuminate the scale.

- **Reading the Scale:** The boundary line between the light and dark regions is brought into sharp focus and aligned with the crosshairs. The refractive index is then read from the scale.
- **Temperature Control:** The temperature should be controlled and recorded as the refractive index is temperature-dependent.

[Click to download full resolution via product page](#)


Workflow for Refractive Index Measurement

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Saturation Method

- **Solvent Measurement:** A known volume or mass of a solvent is placed in a container (e.g., a test tube or flask).
- **Solute Addition:** The solute is added to the solvent in small, pre-weighed increments.
- **Dissolution:** After each addition, the mixture is stirred or agitated until the solute dissolves completely. The temperature is kept constant.
- **Saturation Point:** The addition of the solute is continued until a point is reached where no more solute dissolves, and a saturated solution is formed.
- **Mass of Dissolved Solute:** The total mass of the solute that has dissolved is determined by subtracting the mass of the undissolved solute from the total mass of the solute added.
- **Solubility Calculation:** The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

[Click to download full resolution via product page](#)

Workflow for Solubility Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorophenyl acetate | C8H7ClO2 | CID 20620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... wap.guidechem.com
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Chlorophenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016316#2-chlorophenyl-acetate-physical-properties\]](https://www.benchchem.com/product/b016316#2-chlorophenyl-acetate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com